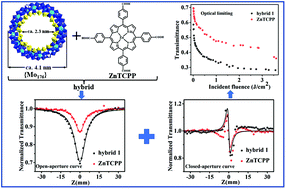Third-order optical nonlinearities of zinc porphyrins accommodated in the cavity of a doughnut-like molybdenum crown cluster†
Dalton Transactions Pub Date: 2022-04-23 DOI: 10.1039/D2DT00367H
Abstract
In this paper, three zinc porphyrins bearing carboxyl, amino or hydroxyl groups on the porphyrin ring, namely, 5,10,15,20-tetra(4-carboxyphenyl) zinc porphyrin (ZnTCPP), 5,10,15,20-tetra(4-hydroxyphenyl) zinc porphyrin (ZnTHPP) and 5,10,15,20-tetra(4-aminophenyl) zinc porphyrin (ZnTAPP), reacted with the doughnut-like molybdenum crown cluster [(MoO3)176(H2O)63(CH3OH)17H16]16− (denoted as {Mo176}), resulting in the formation of three porphyrin–polyoxometalate hybrids (denoted as hybrids 1–3), respectively, with the ratio of {Mo176} to the porphyrin molecules in each compound being 1 : 3. Compared with the corresponding parent porphyrins, the fluorescence quenching efficiency of hybrid 1, hybrid 2 and hybrid 3 was found to be 51%, 58% and 66%, respectively, indicating electron/energy transfer occurring from the porphyrin moiety to the POM moiety. Z-Scan experimental results showed that the three porphyrins and hybrids 1–3 exhibited nonlinear reverse saturated absorption and self-defocusing properties. The molecular second hyperpolarizability (γ) values of hybrids 1–3 (7.38 × 10−27, 7.26 × 10−27 and 4.26 × 10−27 (esu)) are higher than those of the corresponding porphyrins (1.18 × 10−27, 1.34 × 10−27 and 1.36 × 10−27 (esu)), indicating that the doughnut-like molybdenum crown cluster in the hybrids 1–3 improved the third-order optical nonlinearities of the accommodated H-aggregate of the zinc porphyrin molecules, wherein the optical nonlinearities of the porphyrin with the electron-withdrawing functional group of –COOH (γ = 7.38 × 10−27 for hybrid 1vs. γ = 1.18 × 10−27 for ZnTCPP) were enhanced the most. In addition, studies on the optical limiting properties of hybrid 1 and hybrid 2 showed that the nonlinear attenuation factor (NAF) of both hybrid 1 and hybrid 2 was larger than that of their corresponding porphyrins (NAF = 5.65 for hybrid 1vs. 1.82 for ZnTCPP) and the limiting threshold of hybrid 1 and hybrid 2 can reach 0.3 J cm−2 and 0.32 J cm−2, which proved that hybrids 1 and 2 are potential optical limiting materials.


Recommended Literature
- [1] Sustained solar hydrogen generation using a dye-sensitised NiO photocathode/BiVO4 tandem photo-electrochemical device†
- [2] Highly nucleophilic dipropanolamine chelated boron reagents for aryl-transmetallation to iron complexes†
- [3] Relay catalysis using a gold(i) complex/Brønsted acid binary system for the synthesis of bezoxasiloles†
- [4] Dissipative disassembly of colloidal microgel crystals driven by a coupled cyclic reaction network†
- [5] Fluorescent sensors based on AIEgen-functionalised mesoporous silica nanoparticles for the detection of explosives and antibiotics†
- [6] Immobilized biogenic copper nanoparticles from metallic wastewater as a catalyst for triazole synthesis by a click reaction using water as a solvent
- [7] Ru@UiO-66(Ce) catalyzed acceptorless dehydrogenation of primary amines to nitriles: the roles of Lewis acid–base pairs in the reaction†
- [8] Synthesis of benzofused 1,4-azaborinols via [4 + 2] annulation strategy and its application in indole synthesis†
- [9] Fluorescence-activated droplet sorting (FADS): efficient microfluidic cell sorting based on enzymatic activity†
- [10] Allosteric inhibition of α-thrombin enzymatic activity with ultrasmall gold nanoparticles†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 15366-08-2
-
CAS no.: 164915-57-5









